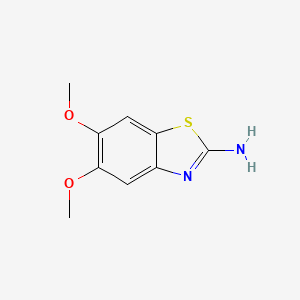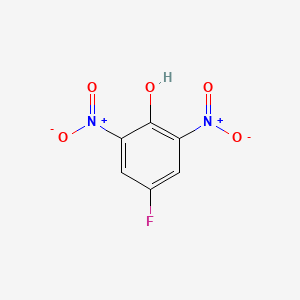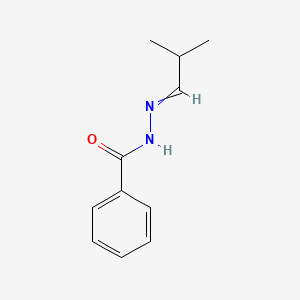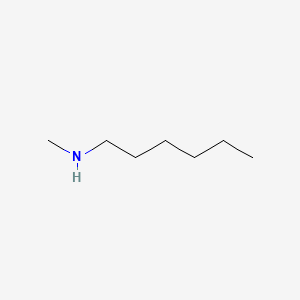
2-Isopropénylaniline
Vue d'ensemble
Description
2-Isopropenylaniline, also known as 2-(1-Methylethenyl)aniline, is an organic compound with the molecular formula C9H11N. It is a derivative of aniline where the hydrogen atom at the ortho position is replaced by an isopropenyl group. This compound is known for its applications in various chemical reactions and industrial processes.
Applications De Recherche Scientifique
2-Isopropenylaniline has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and pharmaceuticals.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: Research is ongoing to explore its potential as a building block for drug development.
Industry: It is utilized in the production of polymers, resins, and other industrial chemicals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2-Isopropenylaniline can be synthesized through several methods. One common approach involves the reaction of aniline with isopropenyl chloride in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions to ensure complete conversion.
Industrial Production Methods: In industrial settings, 2-Isopropenylaniline is produced using catalytic processes that involve the use of metal catalysts such as palladium or nickel. These catalysts facilitate the addition of isopropenyl groups to the aniline molecule under controlled temperature and pressure conditions.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Isopropenylaniline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones or nitroso compounds.
Reduction: Reduction reactions can convert it into 2-isopropylaniline.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products:
Oxidation: Quinones and nitroso compounds.
Reduction: 2-Isopropylaniline.
Substitution: Various substituted aniline derivatives.
Mécanisme D'action
The mechanism of action of 2-Isopropenylaniline involves its interaction with various molecular targets and pathways. It can act as a nucleophile in substitution reactions, attacking electrophilic centers in other molecules. Additionally, its aromatic ring can participate in π-π interactions, influencing its reactivity and binding properties.
Comparaison Avec Des Composés Similaires
2-Isopropylaniline: Similar structure but lacks the double bond in the isopropenyl group.
2-Vinylaniline: Contains a vinyl group instead of an isopropenyl group.
2-Propylaniline: Has a propyl group instead of an isopropenyl group.
Uniqueness: 2-Isopropenylaniline is unique due to the presence of the isopropenyl group, which imparts distinct reactivity and chemical properties compared to its analogs. This makes it a valuable compound in various synthetic and industrial applications.
Propriétés
IUPAC Name |
2-prop-1-en-2-ylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N/c1-7(2)8-5-3-4-6-9(8)10/h3-6H,1,10H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEDYZFYQYPWWCC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C1=CC=CC=C1N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2068767 | |
| Record name | Benzenamine, 2-(1-methylethenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2068767 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear yellow-green liquid; [Sigma-Aldrich MSDS] | |
| Record name | 2-Isopropenylaniline | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19628 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
52562-19-3 | |
| Record name | 2-Isopropenylaniline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=52562-19-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | o-Isopropenylaniline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052562193 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Isopropenylaniline | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76548 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzenamine, 2-(1-methylethenyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzenamine, 2-(1-methylethenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2068767 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-isopropenylaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.717 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | O-ISOPROPENYLANILINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y32C4K1M5V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the primary synthetic applications of 2-Isopropenylaniline?
A1: 2-Isopropenylaniline serves as a valuable precursor for synthesizing several heterocyclic compounds. It's particularly useful in constructing:
- 1,2,3,4-Tetrahydroquinolines: A novel route utilizes rhodium(I)-catalyzed hydroaminomethylation of 2-Isopropenylaniline. This method is atom-economical, highly chemo- and regioselective, and produces good isolated yields. []
- Spirocyclic 1H‐Quinoline Derivatives: Reacting 2-Isopropenylaniline with (+)-(R)-pulegone under specific conditions yields diastereoisomeric mixtures of these derivatives. []
- 2,3-Dihydro-3-halo-3-methylindoles: A novel method utilizes intramolecular haloamination of N-acetyl-2-isopropenylaniline to synthesize these compounds. [, ]
- Indoles, 3,1-Benzoxazines, and Quinolines: Reactions with active selenium species, generated from diphenyl diselenide, can lead to these diverse heterocycles. []
- 2,2,4-Trisubstituted 1,2-Dihydroquinolines: Lewis-acid catalyzed reactions of 2-isopropenylaniline with ketones provide an improved synthesis route for these compounds. [, ]
Q2: What is the mechanism behind the formation of spirocyclic 1H-quinolines from 2-Isopropenylaniline?
A2: The reaction proceeds through a series of 6π-electrocyclic rearrangements and hydrogen shifts. This mechanism is supported by the reaction of 2-Isopropenylaniline with 3-methylcyclohexanone, which produces a stereoisomeric mixture of 3,4′-dimethylspiro[cyclohexane-1,2′(1H)-quinolines]. []
Q3: What role do protecting groups play in reactions involving 2-Isopropenylaniline?
A3: The choice of protecting group on the nitrogen atom of 2-Isopropenylaniline significantly influences the reaction outcome. For instance, the N-acetyl group is crucial for the successful intramolecular haloamination leading to 2,3-dihydro-3-halo-3-methylindoles. [, ] Additionally, the type of α-alkyl substituents on the styrene moiety also plays a critical role in this reaction. []
Q4: Are there any analytical techniques highlighted in the research for characterizing 2-Isopropenylaniline derivatives?
A4: NMR spectroscopy is a key technique employed to determine the structures of the synthesized spirocyclic 1H‐quinoline derivatives and differentiate between the formed diastereoisomers. [] Further analytical methods are likely used in these studies but are not explicitly detailed within the abstracts.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















